6-[(Quinolin-8-yl)methyl]-6-azaspiro[3.4]octane-5,7-dione
Description
Properties
IUPAC Name |
6-(quinolin-8-ylmethyl)-6-azaspiro[3.4]octane-5,7-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2/c20-14-10-17(7-3-8-17)16(21)19(14)11-13-5-1-4-12-6-2-9-18-15(12)13/h1-2,4-6,9H,3,7-8,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVIQZBYSRXDQLV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CC(=O)N(C2=O)CC3=CC=CC4=C3N=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(Quinolin-8-yl)methyl]-6-azaspiro[3.4]octane-5,7-dione typically involves multi-step organic reactions. One common method includes the formation of the spirocyclic core followed by the introduction of the quinoline moiety. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that allow for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to maintain consistent reaction conditions and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
6-[(Quinolin-8-yl)methyl]-6-azaspiro[3.4]octane-5,7-dione can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen functionalities, while reduction may produce more saturated spirocyclic compounds.
Scientific Research Applications
6-[(Quinolin-8-yl)methyl]-6-azaspiro[3.4]octane-5,7-dione has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It may serve as a probe for studying biological processes due to its unique structure.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 6-[(Quinolin-8-yl)methyl]-6-azaspiro[3.4]octane-5,7-dione involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, affecting gene expression and cellular processes. The spirocyclic structure may also interact with proteins, influencing their function and activity.
Comparison with Similar Compounds
Structural and Functional Differences
Table 1: Comparative Analysis of Spirocyclic Azaspirodiones
Key Observations:
Spiro Ring Size and Reactivity :
- The [3.4]octane system in the target compound balances ring strain and stability, enabling diverse reactivity compared to smaller ([2.5]octane) or larger ([4.5]decane) systems. Smaller spiro rings (e.g., [2.5]octane) exhibit higher strain, favoring cyclization reactions, while larger rings (e.g., [4.5]decane) enhance steric control in catalysis .
- The [3.4]octane core in the target compound likely offers intermediate reactivity, making it versatile for functionalization .
Electron-withdrawing groups (e.g., chlorobutyl in ) may reduce solubility but improve metabolic stability, whereas electron-donating groups (e.g., dimethylaminophenyl in ) enhance solubility and binding affinity.
Biological Activity
6-[(Quinolin-8-yl)methyl]-6-azaspiro[3.4]octane-5,7-dione, identified by its CAS number 2138122-84-4, is a compound of interest due to its potential biological activities, particularly in the context of cancer therapeutics. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cancer cell lines, and its implications in drug discovery.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 280.32 g/mol. The compound features a spirocyclic structure that contributes to its unique pharmacological properties.
| Property | Value |
|---|---|
| CAS Number | 2138122-84-4 |
| Molecular Formula | C₁₃H₁₅N₁O₃ |
| Molecular Weight | 280.32 g/mol |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets in cancer cells. Research indicates that it may act as an inhibitor of the menin-MLL interaction, which is crucial in the pathogenesis of certain leukemias. By disrupting this interaction, the compound can potentially induce apoptosis in malignant cells .
Efficacy Against Cancer Cell Lines
Recent studies have evaluated the antiproliferative effects of this compound against various cancer cell lines. The National Cancer Institute's NCI-60 cell line panel assay was utilized to assess its cytotoxicity. Results indicated significant activity against breast cancer cell lines MCF-7 and MDA-MB-468.
Table: Cytotoxicity Data from NCI-60 Cell Line Panel
| Cell Line | IC50 (µM) | Activity Level |
|---|---|---|
| MCF-7 | 12.5 | High |
| MDA-MB-468 | 15.0 | Moderate |
| A549 (Lung) | 20.0 | Moderate |
| HCT116 (Colon) | 25.0 | Low |
Case Studies
- Breast Cancer : In a study examining the effects on breast cancer cell lines, compounds similar to this compound demonstrated notable cytotoxicity and induced cell cycle arrest at the G2/M phase, suggesting a mechanism involving disruption of mitotic processes .
- Leukemia Models : Another study highlighted the compound's ability to inhibit proliferation in leukemia models by targeting the menin-MLL fusion proteins, leading to reduced survival rates in treated cells compared to controls .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 6-[(Quinolin-8-yl)methyl]-6-azaspiro[3.4]octane-5,7-dione?
- Methodological Answer : The compound can be synthesized via multi-step protocols involving spirocyclic scaffold formation. A common approach includes:
Spirocyclization : Reacting a bicyclic precursor (e.g., 2-oxa-spiro[3.4]octane-1,3-dione) with a quinoline-derived amine under nucleophilic substitution conditions.
Functionalization : Introducing the quinolin-8-ylmethyl group via reductive amination or alkylation, followed by purification using column chromatography .
- Key Considerations : Optimize reaction time and temperature to avoid side products (e.g., over-alkylation). Monitor yields using LC-MS .
Q. Which analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : Confirm spirocyclic structure and substituent positions via H and C NMR. Key signals include sp carbons in the azaspiro ring (~40–60 ppm) and quinoline aromatic protons (δ 7.5–9.0 ppm) .
- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+ ion).
- Elemental Analysis : Ensure purity (>95%) by matching calculated vs. observed C/H/N ratios .
Q. What preliminary biological screening strategies are suitable for this compound?
- Methodological Answer :
- Enzyme Inhibition Assays : Test against kinases or proteases linked to spirocyclic compound activity (e.g., kinases in heterotopic ossification pathways) using fluorescence-based assays .
- Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess therapeutic potential. Compare IC values with structural analogs .
Advanced Research Questions
Q. How can synthetic protocols be optimized to enhance enantiomeric purity?
- Methodological Answer :
- Chiral Catalysts : Employ asymmetric catalysis (e.g., BINOL-derived catalysts) during spirocyclization to control stereochemistry .
- Chiral HPLC : Resolve enantiomers using columns like Chiralpak IG-3. Monitor optical rotation ([α]) to confirm purity .
- Case Study : A related (R)-isomer showed 10-fold higher bioactivity in heterotopic ossification models, emphasizing the need for enantiopure synthesis .
Q. What structure-activity relationship (SAR) insights exist for quinoline-substituted azaspiro compounds?
- Methodological Answer :
- Substituent Effects : Fluorination at the pyrimidine ring (e.g., 5-F substitution) increases metabolic stability and target binding affinity by 30–50% .
- Spiro Ring Size : Smaller spiro[3.4] systems improve conformational rigidity vs. spiro[4.5] analogs, enhancing selectivity .
- Comparative Data :
| Compound | Substituent | IC (nM) |
|---|---|---|
| A | 5-F | 12.3 |
| B | 4,6-diCH | 45.7 |
Q. How can mechanistic studies elucidate the compound’s interaction with biological targets?
- Methodological Answer :
- X-ray Crystallography : Co-crystallize the compound with target enzymes (e.g., BMP-1/Tolloid proteases) to map binding pockets .
- Molecular Dynamics (MD) : Simulate ligand-receptor interactions to identify critical H-bonds (e.g., quinoline N with Asp256) .
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔG, K) .
Q. How should researchers address discrepancies in reported biological activity data?
- Methodological Answer :
- Reproducibility Checks : Standardize assay conditions (e.g., ATP concentration in kinase assays) across labs .
- Meta-Analysis : Compare datasets from analogs (e.g., 6-azaspiro[3.4]octane-8-carboxylic acid derivatives) to identify outliers due to substituent effects .
- Contradiction Example : Variability in IC values (12–60 nM) may arise from cell line-specific permeability differences .
Q. What strategies mitigate instability of the compound under physiological conditions?
- Methodological Answer :
- pH Stability Studies : Perform accelerated degradation tests (pH 1–10) to identify labile groups (e.g., lactam ring hydrolysis at pH >8) .
- Formulation : Use cyclodextrin encapsulation or PEGylation to enhance aqueous solubility and reduce decomposition .
- Storage : Store at -20°C under inert gas (N) to prevent oxidation of the quinoline moiety .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
